molecular formula C6H7N B2595741 2-Cyclopropylprop-2-enenitrile CAS No. 38208-21-8

2-Cyclopropylprop-2-enenitrile

Cat. No. B2595741
CAS RN: 38208-21-8
M. Wt: 93.129
InChI Key: ZJXIRDNUWLAVEN-UHFFFAOYSA-N
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Description

“2-Cyclopropylprop-2-enenitrile” is a chemical compound with the molecular formula C6H7N . It has a molecular weight of 93.13 . The compound contains a cyclopropyl group, which is a chemical structure derived from cyclopropane .


Molecular Structure Analysis

The InChI code for “2-Cyclopropylprop-2-enenitrile” is 1S/C6H7N/c1-5(4-7)6-2-3-6/h6H,1-3H2 . This code provides a standard way to encode the compound’s molecular structure. Unfortunately, the search results do not provide a detailed molecular structure analysis for this specific compound.


Physical And Chemical Properties Analysis

“2-Cyclopropylprop-2-enenitrile” is a liquid at room temperature . The compound should be stored at a temperature of -10 degrees Celsius .

Scientific Research Applications

Synthesis of Cyclobutane Derivatives

2-Cyclopropylprop-2-enenitrile is a valuable precursor in the synthesis of cyclobutane derivatives, which are a core structure in many natural products and pharmaceuticals. The compound can undergo [2+2] cycloaddition reactions, a key step in constructing the cyclobutane ring .

Material Science: Nanocrystal Formation

In material science, 2-Cyclopropylprop-2-enenitrile can be used to modify the surface properties of nanocrystals. This modification can influence the solubility, stability, and reactivity of nanocrystals, which are crucial for various applications, including electronics and photonics .

Agrochemical Research

The cyclopropyl group in 2-Cyclopropylprop-2-enenitrile can be exploited in the design of new agrochemicals. Its unique structure can lead to compounds with novel modes of action against pests and diseases.

These applications demonstrate the versatility of 2-Cyclopropylprop-2-enenitrile in scientific research, spanning across various fields from material science to life sciences . Each application utilizes the compound’s chemical structure in innovative ways to advance research and technology.

Safety and Hazards

The compound is classified as dangerous, with hazard statements H226 and H301 . These statements indicate that the compound is flammable (H226) and toxic if swallowed (H301) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-cyclopropylprop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N/c1-5(4-7)6-2-3-6/h6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJXIRDNUWLAVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(C#N)C1CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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